

Application Note and Protocol: Recrystallization of 3-Methyl-4-nitroaniline

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Compound of Interest

Compound Name: 3-Methyl-4-nitroaniline

Cat. No.: B015440

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Abstract

This document provides a detailed protocol for the purification of **3-Methyl-4-nitroaniline** via recrystallization. The procedure is designed for researchers, scientists, and professionals in drug development and organic synthesis. This guide outlines solvent selection, the recrystallization process, and necessary safety precautions. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the experimental sequence.

Introduction

3-Methyl-4-nitroaniline is a key organic intermediate used in the synthesis of various compounds, including azo dyes and pharmaceuticals.[1] Purity of this starting material is critical for achieving high yields and desired outcomes in subsequent reactions. Recrystallization is a fundamental purification technique for solid compounds, which separates a compound from its impurities based on differences in solubility.[2] The process involves dissolving the impure solid in a suitable hot solvent and allowing the pure compound to crystallize upon cooling, leaving impurities dissolved in the surrounding solution (mother liquor).[3] This protocol details a reliable method for the recrystallization of **3-Methyl-4-nitroaniline**, focusing on the use of an ethanol/water mixed solvent system.

Safety Precautions

3-Methyl-4-nitroaniline is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.

- Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[4][5] May cause damage to organs through prolonged or repeated exposure.[5]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles), and a face shield.[6]
- Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[5] Keep the container tightly closed and store it in a well-ventilated place.[4]
- Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[4]

Physicochemical Properties & Data

The following table summarizes key properties of **3-Methyl-4-nitroaniline**. The expected outcome of the recrystallization is a product with a melting point within the specified range and a change in appearance from a crude, often brownish solid to yellow crystals.

Property	Crude 3-Methyl-4-nitroaniline	Recrystallized 3-Methyl-4-nitroaniline
Appearance	Brown Crystalline Solid[7]	Off-white to Yellow Crystalline Powder[1][8]
Melting Point (°C)	Depressed and broad range	136 - 141 °C[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	C ₇ H ₈ N ₂ O ₂ [8][9]
Molecular Weight	152.15 g/mol	152.15 g/mol [7][9]
CAS Number	611-05-2	611-05-2[1][8][9]

Recommended Solvents

The ideal solvent for recrystallization will dissolve **3-Methyl-4-nitroaniline** poorly at room temperature but completely at an elevated temperature.[3] Based on the polarity of the molecule, polar protic solvents are suitable candidates. Methanol and ethanol are effective,

with an ethanol/water mixture often providing superior results by maximizing the solubility difference between hot and cold conditions.

Solvent System	Solubility at Room Temp.	Solubility at Boiling Temp.	Notes
Ethanol	Slightly Soluble	Soluble	A common and effective solvent for compounds of similar polarity. [10] [11]
Methanol	Slightly Soluble [7] [9]	Soluble	Another suitable polar protic solvent.
Water	Insoluble	Insoluble	Useful as an anti-solvent in a mixed system with ethanol to reduce solubility upon cooling. [12]
Ethanol/Water	Sparingly Soluble	Very Soluble	The recommended system. Water is added to the hot ethanol solution to the point of saturation.

Experimental Protocol

This protocol describes the purification of crude **3-Methyl-4-nitroaniline** using an ethanol/water mixed-solvent system.

5.1 Materials and Equipment

- Crude **3-Methyl-4-nitroaniline**
- Ethanol (95% or absolute)
- Deionized Water

- Erlenmeyer flasks (2)
- Hotplate with stirring capability
- Magnetic stir bar
- Graduated cylinders
- Stemless funnel
- Filter paper
- Büchner funnel and filtration flask
- Vacuum source
- Spatula and glass stirring rod
- Watch glass or evaporating dish
- Drying oven or desiccator

5.2 Step-by-Step Procedure

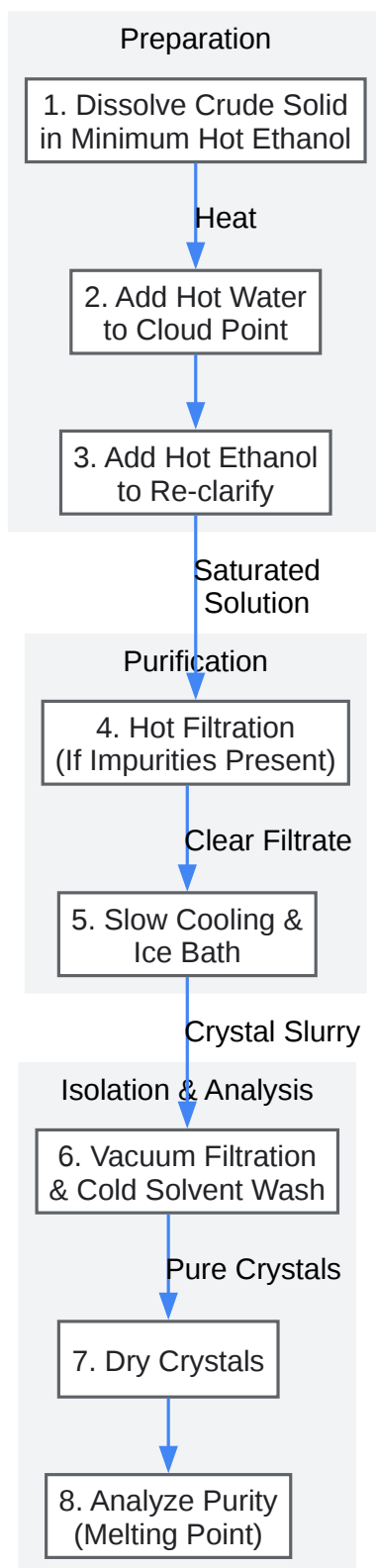
- Dissolution:
 - Place the crude **3-Methyl-4-nitroaniline** (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.
 - Add the minimum amount of hot ethanol required to dissolve the solid completely. Start with approximately 15-20 mL of ethanol per gram of crude solid.
 - Heat the mixture on a hotplate with gentle stirring until it reaches a gentle boil and all the solid has dissolved.[3]
- Inducing Saturation (Hot):
 - While maintaining the ethanol solution at a gentle boil, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.

- Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
- Hot Filtration (Optional):
 - If insoluble impurities are visible in the hot solution, perform a hot filtration.
 - Place a piece of fluted filter paper into a stemless funnel resting on a pre-heated receiving Erlenmeyer flask.
 - Quickly pour the hot, clear solution through the filter paper to remove the impurities. This step prevents premature crystallization.[\[13\]](#)
- Crystallization:
 - Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[\[10\]](#)
- Isolation of Crystals:
 - Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mother liquor.
 - Collect the crystals by vacuum filtration.[\[13\]](#)
 - Wash the collected crystals with a small volume of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.
- Drying:
 - Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

- Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a low-temperature drying oven (e.g., 50-60 °C) or in a desiccator under vacuum.[\[13\]](#)
- Analysis:
 - Determine the final weight and calculate the percent recovery.
 - Measure the melting point of the purified crystals to assess their purity.

Visual Workflow

The following diagram illustrates the key stages of the recrystallization protocol.



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Caption: Workflow for the recrystallization of **3-Methyl-4-nitroaniline**.

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